molecular formula C22H18ClNO4 B11077541 Methyl 2-[({4-[(2-chlorobenzyl)oxy]phenyl}carbonyl)amino]benzoate

Methyl 2-[({4-[(2-chlorobenzyl)oxy]phenyl}carbonyl)amino]benzoate

Cat. No.: B11077541
M. Wt: 395.8 g/mol
InChI Key: BTHNOMPRSCDTDX-UHFFFAOYSA-N
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Description

Methyl 2-[({4-[(2-chlorobenzyl)oxy]phenyl}carbonyl)amino]benzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate ester, a chlorobenzyl ether, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({4-[(2-chlorobenzyl)oxy]phenyl}carbonyl)amino]benzoate typically involves multiple steps:

    Formation of the Chlorobenzyl Ether: This step involves the reaction of 2-chlorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the ether linkage.

    Amide Formation: The resulting chlorobenzyl ether is then reacted with an appropriate amine derivative to form the amide bond.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({4-[(2-chlorobenzyl)oxy]phenyl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products depend on the nucleophile used, such as ethers or nitriles.

Scientific Research Applications

Methyl 2-[({4-[(2-chlorobenzyl)oxy]phenyl}carbonyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of Methyl 2-[({4-[(2-chlorobenzyl)oxy]phenyl}carbonyl)amino]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[({4-[(2-chlorobenzyl)oxy]phenyl}carbonyl)amino]benzoate is unique due to the combination of its ester, ether, and amide functionalities. This combination imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H18ClNO4

Molecular Weight

395.8 g/mol

IUPAC Name

methyl 2-[[4-[(2-chlorophenyl)methoxy]benzoyl]amino]benzoate

InChI

InChI=1S/C22H18ClNO4/c1-27-22(26)18-7-3-5-9-20(18)24-21(25)15-10-12-17(13-11-15)28-14-16-6-2-4-8-19(16)23/h2-13H,14H2,1H3,(H,24,25)

InChI Key

BTHNOMPRSCDTDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

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